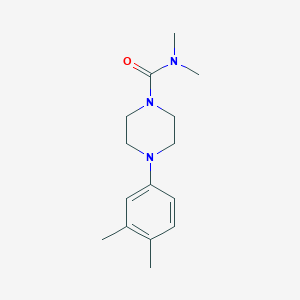

![molecular formula C7H5NO5S2 B2549662 4-甲基-1,1,3-三羰基-2H,3H-1lambda6-噻吩并[3,2-d][1,2]噻唑-5-羧酸 CAS No. 731802-17-8](/img/structure/B2549662.png)

4-甲基-1,1,3-三羰基-2H,3H-1lambda6-噻吩并[3,2-d][1,2]噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

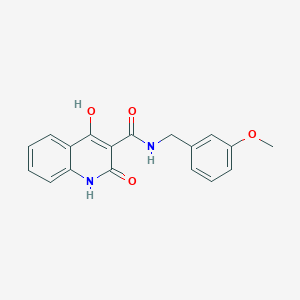

The compound 4-methyl-1,1,3-trioxo-2H,3H-1lambda^6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is a thiazole derivative, a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen atoms within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of thioamides with α-haloketones or the reaction of cysteine with aldehydes, followed by cyclization. For example, the synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde, followed by oxidation and hydrolysis to yield thiazole-4-carboxylic acid, is reported . Similarly, the synthesis of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid involves the use of organotin reagents .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography diffraction analysis has been used to determine the structure of related compounds, revealing geometries such as distorted tetrahedrons and trigonal bipyramidal arrangements . The electronic structure and spectral features of these compounds have been studied using density functional theory (DFT), providing insights into their stability and molecular properties .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and amidation, to yield a variety of functionalized compounds. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid gave rise to acetyl(arylsulfonyl)amino derivatives . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting points, and spectral features, are influenced by their molecular structure. The presence of hydrogen bonding, as well as other noncovalent interactions, plays a significant role in the crystal packing and stability of these compounds . The study of solvent effects on intermolecular hydrogen bonding has been investigated, highlighting the influence of solvent polarity on the properties of thiazole derivatives .

Biological Activity

Thiazole derivatives exhibit a range of biological activities, including fungicidal and antiviral properties. Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have shown good growth inhibition against various fungi . Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and demonstrated good fungicidal activity and activity against tobacco mosaic virus (TMV) .

Case Studies

Specific case studies include the synthesis and characterization of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid, which have been used to study their biological activity against fungi . Another case study involves the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were systematically evaluated for their fungicidal and antiviral activities .

科学研究应用

合成与结构分析

杂环γ-氨基酸的交叉克莱森缩合:利用交叉克莱森缩合开发了一种合成4-氨基(甲基)-1,3-噻唑-5-羧酸(ATC)的方法,突出了它们作为蛋白质二级结构模拟物的意义。这种方法为掺入多种侧链提供了一条多用途的途径,从而增加了γ-氨基酸的多样性(Mathieu 等,2015 年)。

电子结构与光谱特征:使用 DFT 方法进行的综合研究阐明了4-甲基噻二唑-5-羧酸的电子结构和光谱特性,深入了解了氢键、溶剂效应和非线性光学特性,这对于设计具有所需电子和光学行为的新化合物至关重要(Singh 等,2019 年)。

非布索司坦-乙酸的晶体结构:对含有类似噻唑羧酸基序的非布索司坦的研究揭示了其晶体结构的重要见解,为理解可能影响新治疗剂开发的分子相互作用奠定了基础(Wu 等,2015 年)。

生物活性与应用

抗肿瘤剂:包括与噻唑羧酸相关的1,2,3-噻二唑衍生物的合成已显示出抗肿瘤(抗癌)应用的潜力,表明这些化合物在开发新的癌症治疗方法中具有相关性(Looker 和 Wilson,1965 年)。

血管紧张素 II 受体拮抗剂:对带有酸性杂环(包括噻唑和恶二唑环)的苯并咪唑衍生物的研究证明了其显著的血管紧张素 II 受体拮抗活性,强调了这些化合物在治疗心血管疾病中的治疗潜力(Kohara 等,1996 年)。

杀菌和抗病毒活性:新型2-氨基-1,3-噻唑-4-羧酸衍生物已表现出有希望的杀菌和抗病毒活性,突出了噻唑羧酸衍生物在开发控制真菌和病毒的新药剂方面的潜力(Fengyun 等,2015 年)。

安全和危害

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 , which refer to potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively . Appropriate safety measures should be taken when handling this compound.

属性

IUPAC Name |

4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5S2/c1-2-3-5(9)8-15(12,13)7(3)14-4(2)6(10)11/h1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVNXWCPKKAPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NS2(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid | |

CAS RN |

731802-17-8 |

Source

|

| Record name | 4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)